molecular formula C13H14N2O5S B12212468 2-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]phenylamino}acetic acid

2-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]phenylamino}acetic acid

Cat. No.: B12212468
M. Wt: 310.33 g/mol
InChI Key: GMMDJKCZDFJWIT-UHFFFAOYSA-N
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Description

2-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]phenylamino}acetic acid is a high-purity chemical compound designed for research and development applications. This molecule features a 3,5-dimethylisoxazole scaffold, a heterocyclic structure recognized for its broad relevance in medicinal chemistry due to its diverse biological activities and role as a key building block in drug discovery . The core isoxazole structure is functionalized with a phenylaminoacetic acid group via a sulfonyl linker, creating a unique molecular architecture suitable for exploring structure-activity relationships (SAR) in various biochemical contexts. The presence of the sulfonamide moiety suggests potential for targeting enzymes, while the acetic acid tail enhances water solubility, making it a versatile intermediate. This product is intended for use in pharmaceutical research, chemical biology, and as a synthetic intermediate for the development of novel bioactive molecules. It is strictly for research purposes in laboratory settings. Researchers should consult the safety data sheet and handle this material using appropriate personal protective equipment in a well-ventilated area, as it may be harmful if inhaled, in contact with skin, or swallowed .

Properties

Molecular Formula

C13H14N2O5S

Molecular Weight

310.33 g/mol

IUPAC Name

2-[N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]anilino]acetic acid

InChI

InChI=1S/C13H14N2O5S/c1-9-13(10(2)20-14-9)21(18,19)15(8-12(16)17)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,17)

InChI Key

GMMDJKCZDFJWIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Direct Amidation in Polar Aprotic Solvents

In anhydrous N,N-dimethylformamide (DMF) or acetonitrile , the sulfonyl chloride reacts with the amino group of 2-aminophenylacetic acid in the presence of a base such as pyridine or N-ethylmorpholine to neutralize HCl byproducts.

Example Protocol :

  • Reactants : 3,5-Dimethylisoxazole-4-sulfonyl chloride (1.0 equiv.), 2-aminophenylacetic acid (1.1 equiv.)

  • Base : N-Ethylmorpholine (3.0 equiv.)

  • Solvent : DMF (0.1 M)

  • Temperature : Room temperature (22°C)

  • Time : 18 hours

  • Yield : 60–70%

Mechanistic Insight : The base facilitates deprotonation of the amine, enhancing nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride.

Carbodiimide-Mediated Coupling

For sterically hindered or low-reactivity amines, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid group of 2-aminophenylacetic acid, enabling efficient amide bond formation.

Example Protocol :

  • Reactants : 2-Aminophenylacetic acid (1.0 equiv.), EDC (1.1 equiv.), HOBt (1.1 equiv.)

  • Base : N-Ethylmorpholine (3.0 equiv.)

  • Solvent : Dichloromethane (DCM) or DMF

  • Temperature : 20°C

  • Time : 5–18 hours

  • Yield : 50–65%

Critical Note : EDC/HOBt minimizes racemization and side reactions, making it preferable for sensitive substrates.

Ester Hydrolysis to Free Carboxylic Acid

If the phenylaminoacetic acid is used in its ester-protected form (e.g., ethyl ester), a final hydrolysis step is required to unveil the carboxylic acid functionality.

Hydrolysis Protocol :

  • Reactants : Ethyl ester derivative (1.0 equiv.)

  • Reagent : Hydrazine hydrate (1.5 equiv.)

  • Solvent : Methanol

  • Temperature : 20°C

  • Time : 3 hours

  • Yield : >90%

Mechanism : Hydrazine acts as a nucleophile, cleaving the ester via acyl substitution to yield the free acid.

Optimization Strategies and Challenges

Solvent and Base Selection

  • Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates but may require stringent drying to prevent hydrolysis of sulfonyl chloride.

  • Bases : Pyridine and N-ethylmorpholine are superior to triethylamine in minimizing side reactions due to their lower nucleophilicity.

Purification Techniques

  • Chromatography : Reverse-phase HPLC or silica gel chromatography is essential for removing unreacted sulfonyl chloride or amine byproducts.

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively purify the final product.

Yield Limitations

  • Direct amidation yields (60–70%) are constrained by competing hydrolysis of sulfonyl chloride in humid conditions.

  • Carbodiimide-mediated coupling improves yields but introduces complexity in reagent handling.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Disadvantages
Direct AmidationDMF, N-ethylmorpholine60–70%Simplicity, fewer stepsSensitivity to moisture
EDC/HOBt CouplingDCM, 20°C50–65%High selectivity, minimal racemizationCostly reagents, longer reaction
Ester HydrolysisMeOH, hydrazine hydrate>90%High efficiencyRequires ester protection upfront

Structural Confirmation and Analytical Data

The final product is validated via:

  • 1H NMR : Key signals include δ 2.47 (s, 6H, isoxazole-CH3), δ 4.12 (s, 2H, CH2COOH), and δ 7.3–7.6 (m, 4H, aromatic).

  • LC-MS : [M+H]+ peak at m/z 354.1, retention time 2.5–2.7 minutes.

  • X-ray Crystallography : Confirms sulfonamide linkage geometry and planarity of the isoxazole ring.

Industrial and Pharmacological Relevance

This compound’s sulfonamide moiety is pivotal in medicinal chemistry, exhibiting potential as a tyrosine kinase inhibitor or antifungal agent . Scalable synthesis requires optimizing solvent recovery and minimizing chromatographic steps—challenges addressed via continuous-flow reactors or mechanochemical methods in recent advancements .

Chemical Reactions Analysis

Types of Reactions

2-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]phenylamino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or phenylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]phenylamino}acetic acid is C13H14N2O5SC_{13}H_{14}N_{2}O_{5}S . The structure features a sulfonamide group, which is known for its ability to interact with various biological targets, particularly in the realm of enzyme inhibition.

Protein Tyrosine Kinase Inhibition

One of the primary applications of this compound is its efficacy as an inhibitor of protein tyrosine kinases (PTKs). Research indicates that sulfonamide-based compounds can selectively inhibit the Src family of PTKs, which are implicated in various cancers and inflammatory diseases. The mechanism involves blocking protein-protein interactions and inhibiting phosphorylation processes essential for cell signaling .

Antibacterial Properties

The incorporation of the sulfonamide moiety has been shown to enhance antibacterial activity. Compounds derived from 3,5-dimethylisoxazole have demonstrated a broad spectrum of antibacterial properties against both gram-positive and gram-negative bacteria. This makes them suitable candidates for developing new antibiotics .

Cancer Treatment

The compound's ability to inhibit specific kinases positions it as a potential therapeutic agent in cancer treatment. By modulating kinase activity, it may help in controlling tumor growth and metastasis. Studies are ongoing to evaluate its effectiveness in various cancer models .

Drug Delivery Systems

Recent advancements have explored the use of 2-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]phenylamino}acetic acid in nanoparticle-based drug delivery systems. These systems utilize the compound's targeting capabilities to deliver therapeutic agents directly to diseased cells, enhancing treatment efficacy while minimizing side effects .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing derivatives of 3,5-dimethylisoxazole highlighted the importance of structural modifications in enhancing biological activity. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry, confirming their structural integrity and potential for further biological evaluation .

Case Study 2: Antibacterial Evaluation

In another investigation, derivatives containing the sulfonamide group were tested against various bacterial strains. Results indicated significant inhibition zones compared to control groups, underscoring the compound's potential as a lead for new antibiotic development .

Mechanism of Action

The mechanism of action of 2-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]phenylamino}acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, applications, and key differences between the target compound and related sulfonamide/heterocyclic derivatives:

Compound Name CAS RN Molecular Formula Structural Features Applications Key Differences
2-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]phenylamino}acetic acid 855742-23-3 Not explicitly stated Isoxazole ring, sulfonamide linkage, phenylamino-acetic acid Industrial intermediate (likely pharmaceutical synthesis) Unique isoxazole-sulfonamide-acetic acid hybrid
N-Ethyl perfluorooctanesulfonamidoacetic acid 2991-50-6 C₁₀H₆F₁₇NO₄S Perfluorinated alkyl chain, sulfonamide-ethyl-glycine Historically used in surfactants/polymers (now restricted due to PFAS concerns) Fluorinated backbone; persistent environmental pollutant
N-Methyl perfluorooctanesulfonamidoacetic acid (NMeFOSAA) 2355-31-9 C₉H₄F₁₇NO₄S Similar to above, with methyl instead of ethyl group Same as above Shorter alkyl chain; higher bioaccumulation potential
2-Phenylbenzimidazole-5-sulfonic acid (Ensulizole) 27503-81-7 C₁₃H₁₀N₂O₃S Benzimidazole ring, sulfonic acid group UV filter in sunscreens Sulfonic acid (vs. sulfonamide); benzimidazole (vs. isoxazole); no acetic acid moiety
(E)-2-(1-(tert-Butoxycarbonyl)pyrrolin-3-ylidene)acetic acid (from ) Not provided Not provided Pyrrolidine ring, tert-butoxycarbonyl (Boc) protecting group, conjugated double bond Pharmaceutical intermediate (e.g., kinase inhibitors) Boc-protected amine; unsaturated backbone; distinct heterocycle

Research Findings and Discussion

Structural and Functional Insights:

  • Isoxazole vs. Benzimidazole/Fluorinated Chains : The target compound’s 3,5-dimethylisoxazole ring enhances metabolic stability compared to benzimidazole (as in Ensulizole) or perfluorinated chains (in PFAS derivatives). Isoxazoles are often used to modulate pharmacokinetics in drug design .
  • Sulfonamide vs. Sulfonic Acid : The sulfonamide group in the target compound may confer hydrogen-bonding capabilities, unlike the ionized sulfonic acid in Ensulizole, which improves water solubility for topical applications .
  • Applications : While PFAS derivatives () are restricted due to environmental persistence, the target compound’s lack of fluorination suggests safer industrial use. Its acetic acid moiety could enable conjugation reactions in API synthesis .

Limitations in Available Data:

No direct studies on the target compound’s bioactivity, toxicity, or synthetic routes were found in the provided evidence. Comparisons rely on structural analogs and functional group trends.

Biological Activity

Introduction

The compound 2-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]phenylamino}acetic acid is a derivative of isoxazole, which has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, physiological effects, and relevant case studies.

2-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]phenylamino}acetic acid can be synthesized through various methods involving the modification of isoxazole derivatives. The sulfonyl group contributes to its reactivity and biological profile. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₄S
Molecular Weight297.34 g/mol
DensityNot available
Melting PointNot available
SolubilitySoluble in DMSO and DMF

The biological activity of 2-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]phenylamino}acetic acid is largely attributed to its ability to interact with various biological targets. Studies indicate that compounds containing isoxazole rings exhibit diverse pharmacological effects, including anti-inflammatory and analgesic properties. The presence of the sulfonamide group enhances interaction with biological receptors.

Pharmacological Effects

Research has shown that derivatives of 3,5-dimethylisoxazole can modulate various signaling pathways:

  • Anti-inflammatory Activity : Compounds with isoxazole structures have been reported to inhibit pro-inflammatory cytokines.
  • Antioxidant Properties : Studies suggest that these compounds can scavenge free radicals, potentially reducing oxidative stress.
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Case Study 1 : A study on a similar isoxazole derivative showed significant inhibition of tumor growth in xenograft models, suggesting potential for cancer therapy .
  • Case Study 2 : Another investigation reported that a sulfonamide derivative improved insulin sensitivity in diabetic rats, indicating possible applications in metabolic disorders .

Experimental Data

The following data summarize findings from various studies on the biological activity of related compounds:

Study ReferenceCompound TestedEffect ObservedIC50 (µM)
4-(3,5-Dimethylisoxazol-4-yl)benzenesulfonamideInhibition of TNF-alpha production15
Sulfonamide derivativeImprovement in glucose metabolism10
Isoxazole derivativeAntioxidant activity20

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